2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a molecular formula of C28H24N2O2. This compound is known for its unique structural features, which include a quinazolinone core, a benzyloxy group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 4-methylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired quinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-[4-(benzyloxy)phenyl]-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
The uniqueness of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxy and methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H24N2O2 |
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Molecular Weight |
420.5g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H24N2O2/c1-20-11-15-23(16-12-20)30-27(29-26-10-6-5-9-25(26)28(30)31)22-13-17-24(18-14-22)32-19-21-7-3-2-4-8-21/h2-18,27,29H,19H2,1H3 |
InChI Key |
CCJLHKIVXBKUIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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